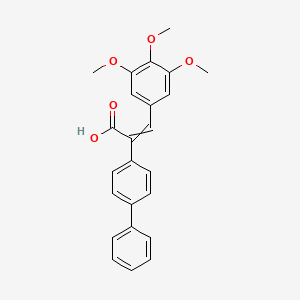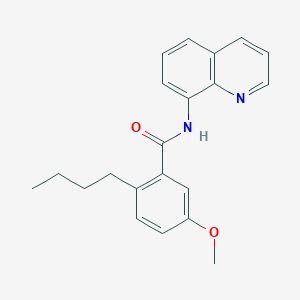
2-Butyl-5-methoxy-N-(quinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-5-methoxy-N-(quinolin-8-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a butyl group, and a methoxy group attached to a benzamide structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-methoxy-N-(quinolin-8-yl)benzamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Butyl and Methoxy Groups: The butyl group can be introduced through alkylation reactions using butyl halides, while the methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Benzamide Structure: The benzamide structure can be formed by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-5-methoxy-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens, nitro groups, or amino groups can be introduced at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, amines, solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, or aminated quinoline derivatives.
Aplicaciones Científicas De Investigación
Biology: It has been investigated for its biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new pharmaceuticals, agrochemicals, and functional materials.
Mecanismo De Acción
The mechanism of action of 2-Butyl-5-methoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
2-Butyl-5-methoxy-N-(quinolin-8-yl)benzamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Quinoline N-oxides: Oxidized derivatives with distinct biological activities.
8-Quinolinamines: Compounds with amino groups at the 8-position, known for their broad-spectrum antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C21H22N2O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-butyl-5-methoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C21H22N2O2/c1-3-4-7-15-11-12-17(25-2)14-18(15)21(24)23-19-10-5-8-16-9-6-13-22-20(16)19/h5-6,8-14H,3-4,7H2,1-2H3,(H,23,24) |
Clave InChI |
XPUFSKPDTNGIDA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=C(C=C1)OC)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[e]pyrrolo[2,1-c][1,2,4]triazine](/img/structure/B14113552.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene](/img/structure/B14113560.png)
![2-(2-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}-1,3-thiazol-4-yl)aceticacid](/img/structure/B14113567.png)
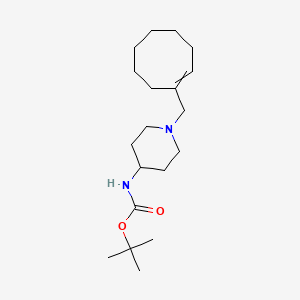
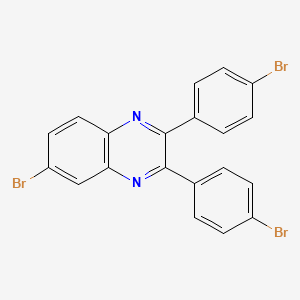

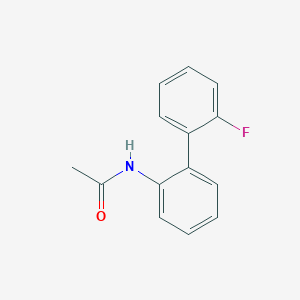
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14113614.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14113615.png)
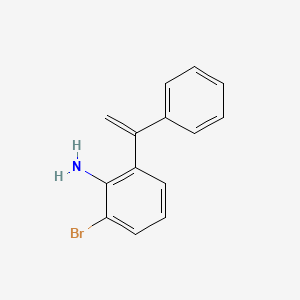
![4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B14113626.png)
![sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate](/img/structure/B14113630.png)
